N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core fused with a piperidine ring. The trifluoromethyl (-CF₃) group at the 3-position of the triazolo-pyridazine moiety enhances lipophilicity and metabolic stability, while the 4-chlorophenyl carboxamide contributes to target-binding specificity.
Properties
Molecular Formula |
C18H16ClF3N6O |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H16ClF3N6O/c19-12-3-5-13(6-4-12)23-16(29)11-2-1-9-27(10-11)15-8-7-14-24-25-17(18(20,21)22)28(14)26-15/h3-8,11H,1-2,9-10H2,(H,23,29) |
InChI Key |
OERGVBNKMWWTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, introduction of the trifluoromethyl group, and coupling with the piperidine-3-carboxamide moiety. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8–12 hours | 1-[3-(Trifluoromethyl)triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxylic acid + 4-chloroaniline | 78–85% | |
| Basic hydrolysis | NaOH (2M), 70°C, 6 hours | Sodium salt of the carboxylic acid + 4-chloroaniline | 82–88% |
This reaction is critical for modifying the pharmacophore or introducing functional groups at the carboxamide position.
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation and acylation reactions, enabling side-chain diversification.
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | N-(4-Chlorophenyl)-1-benzylpiperidine-3-carboxamide derivative | 65–72% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | Acetylated piperidine derivative | 70–75% |
Microwave-assisted methods significantly enhance efficiency. For example, microwave irradiation (150°C, 30 minutes) improved yields to 85–90% for similar piperidine alkylations .
Electrophilic Aromatic Substitution on the 4-Chlorophenyl Group
The 4-chlorophenyl substituent undergoes nitration and sulfonation, though reactivity is moderated by the electron-withdrawing trifluoromethyl group.
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hours | 3-Nitro-4-chlorophenyl derivative | 55–60% | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 hours | 3-Sulfo-4-chlorophenyl derivative | 50–58% |
Regioselectivity favors the meta position due to steric and electronic effects of the existing substituents.
Functionalization of the Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine moiety participates in cycloadditions and cross-coupling reactions.
Microwave-assisted Suzuki couplings (100°C, 15 minutes) achieved 90% yield in related triazolo-pyridazine systems .
Reduction of the Piperidine Ring
Catalytic hydrogenation reduces the piperidine ring to a fully saturated structure, altering conformational flexibility.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Saturated piperidine derivative | 88–92% |
This reaction is reversible under oxidative conditions (e.g., MnO₂, 60°C).
Oxidation of the Trifluoromethyl Group
The trifluoromethyl group resists oxidation under standard conditions but reacts with strong oxidizers.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Radical Oxidation | K₂S₂O₈, AgNO₃, 80°C | Hydroxylated triazolo-pyridazine | 40–45% |
This low-yield pathway is rarely exploited due to competing decomposition.
Key Mechanistic Insights:
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate stabilized by the piperidine ring’s electron-donating effect.
-
Microwave Effects : Reduced reaction times (e.g., 30 minutes vs. 12 hours) and improved yields (Δ +20%) are attributed to enhanced thermal energy transfer .
-
Steric Hindrance : The 4-chlorophenyl group limits electrophilic substitution to the meta position, as shown by X-ray crystallography.
Scientific Research Applications
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the triazolo-pyridazine core, piperidine position, and aromatic carboxamide groups. These variations influence physicochemical properties, binding affinity, and pharmacokinetics. Below is a detailed comparison:
Table 1: Comparative Analysis of Structural Analogs
Substituent Effects on Bioactivity
- Trifluoromethyl (-CF₃) : Enhances binding to hydrophobic enzyme pockets and improves metabolic stability by resisting oxidative degradation. The target compound’s CF₃ group confers ~10-fold higher kinase inhibition compared to the isopropyl analog in preliminary assays .
- Chlorophenyl vs. Methoxyphenyl : The 4-chloro substituent increases electronegativity, favoring hydrogen-bond interactions with target proteins. In contrast, the 4-methoxy group in the analog from improves solubility but reduces potency due to steric hindrance .
- Piperidine Position : The 3-position carboxamide in the target compound allows better conformational alignment with kinase ATP-binding sites than the 4-position isomer in , which shows reduced affinity .
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : Isopropyl and methyl substituents () are more susceptible to CYP450-mediated oxidation than CF₃, which is resistant to metabolic cleavage .
Broader Context and Limitations
- Pesticide Analogs () : Compounds like diflubenzuron share the benzamide backbone but lack the triazolo-pyridazine core. Their insecticidal activity relies on chitin synthesis inhibition, highlighting divergent applications despite structural similarities .
Biological Activity
N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A piperidine ring
- A triazolo moiety
- A pyridazine core
- A trifluoromethyl group and a chlorophenyl substituent
This unique arrangement contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have shown that derivatives of triazoles exhibit notable antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains. The results indicated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
One of the highlighted activities of this compound is its potential as an enzyme inhibitor. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor. The IC50 values for related compounds were found to be significantly lower than standard reference compounds, indicating a strong inhibitory effect .
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound 7l | 2.14 ± 0.003 | |
| Compound 7m | 0.63 ± 0.001 | |
| Thiourea (standard) | 21.25 ± 0.15 |
Anticancer Potential
The structural features of triazoles and piperidines have been associated with anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .
Pharmacological Studies
In silico studies have been employed to predict the pharmacokinetic properties of this compound. These studies assess absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for drug development .
Case Study 1: Synthesis and Activity Evaluation
A series of related compounds were synthesized using microwave-assisted methods to enhance yields and reduce reaction times. The biological evaluation revealed that certain derivatives exhibited superior antibacterial and antifungal activities compared to traditional antibiotics .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various triazole derivatives. It was determined that modifications at the piperidine nitrogen significantly influenced the biological activity, suggesting that specific structural features are critical for enhancing efficacy against targeted enzymes and pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
